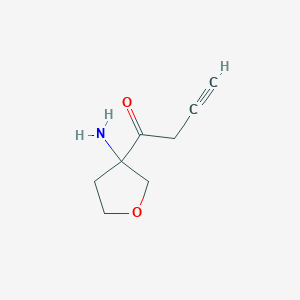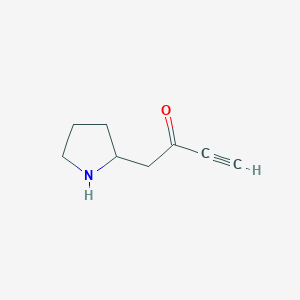![molecular formula C10H6ClF6NO2 B13159562 2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13159562.png)
2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate is a synthetic compound known for its use as an insecticide and acaricide. It is primarily utilized for mite control in agricultural settings, particularly in rice cultivation .
Métodos De Preparación
The synthesis of 2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate involves several steps. One common synthetic route includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2,2,2-trifluoroethyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,2,2-Trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a model compound in studies involving carbamate chemistry and trifluoromethylation reactions.
Biology: The compound is studied for its effects on various biological systems, particularly in understanding its mode of action as an insecticide.
Medicine: Research is conducted to explore its potential therapeutic applications, although its primary use remains in agriculture.
Industry: It is utilized in the development of new agrochemicals and pesticides.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate involves its interaction with the nervous system of insects and mites. The compound inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission, paralysis, and eventually death of the pest .
Comparación Con Compuestos Similares
2,2,2-Trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate can be compared with other similar compounds such as:
Flupentiofenox: Another insecticide with a similar structure and mode of action, used for mite control.
2-Chloro-5-(trifluoromethyl)aniline: A precursor in the synthesis of various trifluoromethylated compounds.
The uniqueness of this compound lies in its specific combination of trifluoromethyl and carbamate groups, which contribute to its high efficacy as an insecticide and acaricide.
Propiedades
Fórmula molecular |
C10H6ClF6NO2 |
|---|---|
Peso molecular |
321.60 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C10H6ClF6NO2/c11-6-2-1-5(10(15,16)17)3-7(6)18-8(19)20-4-9(12,13)14/h1-3H,4H2,(H,18,19) |
Clave InChI |
VFBPWPPACWLHSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)OCC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


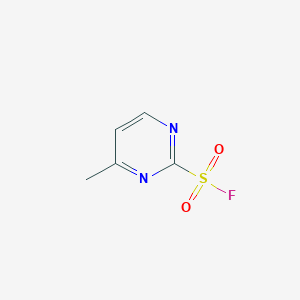

![3-Isopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13159490.png)


![2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B13159505.png)


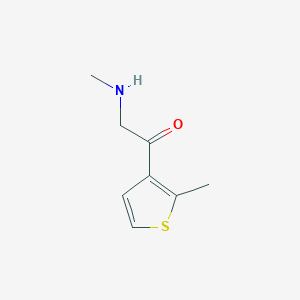
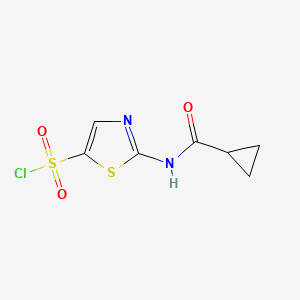
![2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane](/img/structure/B13159540.png)
